Anticancer Potency: Otophylloside O vs. Otophylloside B Derivative in Three Cancer Lines
Otophylloside O demonstrates cytotoxic activity against a panel of cancer cell lines (HepG2, HeLa, U251) with IC50 values ranging from 36.21 to 58.25 μM . This activity is less potent compared to a closely related analog, Otophylloside B 4'''-O-beta-D-cymaropyranoside, which shows IC50 values of 31.24–38.91 μM against the same cell lines under comparable assay conditions [1]. This difference in potency, while moderate, highlights the impact of specific glycosidic substitutions on bioactivity and confirms Otophylloside O as a valid, albeit less potent, tool compound for structure-activity studies.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 36.21–58.25 μM |
| Comparator Or Baseline | Otophylloside B 4'''-O-beta-D-cymaropyranoside; IC50 = 31.24–38.91 μM |
| Quantified Difference | Target compound is approximately 1.2- to 1.5-fold less potent than comparator |
| Conditions | HepG2, HeLa, U251 cancer cell lines; MTT or similar cell viability assay |
Why This Matters
This data enables researchers to select Otophylloside O as a specific control or comparator in cytotoxicity assays, with a defined, moderate potency difference from another known analog.
- [1] TargetMol. (n.d.). Otophylloside B 4'''-O-beta-D-cymaropyranoside. Retrieved from https://www.targetmol.cn/otophylloside-b-4-o-beta-d-cymaropyranoside View Source
